N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a complex organic compound notable for its unique structure that incorporates both borate and sulfonamide functionalities. This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The inclusion of a pyridine ring and a boronate ester enhances its reactivity and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications.
This compound belongs to the class of boronic acid derivatives, which are often utilized in organic synthesis due to their ability to form reversible covalent bonds with diols. It is classified as an organic intermediate with potential applications in pharmaceutical development.
The synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide typically involves several key steps:
The reactions are typically performed under controlled conditions to ensure high yields and purity of the final product. Monitoring through techniques such as thin-layer chromatography (TLC) is common during synthesis to track the progress of reactions.
The molecular structure of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide has been characterized using various analytical techniques including:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide can participate in various chemical reactions:
The reactivity of the boronate group enables it to form complexes with nucleophiles such as alcohols or amines. This property is exploited in many synthetic applications.
The mechanism by which N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide exerts its biological effects often involves:
Studies have shown that compounds related to this structure exhibit promising anticancer activities by inhibiting pathways involved in tumor growth.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is typically observed as a pale yellow to off-white powder.
The compound possesses several notable chemical properties:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide has several significant applications:
Boron-containing heterocycles represent a transformative class of synthetic intermediates, with their unique electronic properties enabling strategic bond formations in complex molecule construction. The target compound, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS: 1257553-92-6), exemplifies this utility through its pyridine core functionalized with both acetamide and boronate ester groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety provides exceptional stability while remaining highly reactive in metal-catalyzed cross-coupling reactions, overcoming the limitations of free boronic acids [1] [8]. This structural motif is characterized by the SMILES notation CC(NC1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1OC)=O, revealing the spatial relationship between hydrogen-bonding (amide) and electron-deficient (boron) sites [1] [2]. Such bifunctionality enables sequential modification strategies critical for pharmaceutical and materials synthesis.
Acetamide-functionalized aromatics serve as privileged scaffolds in bioactive molecules due to their balanced hydrophilicity and conformational stability. The N-(2-methoxy-5-(pinacolatoboryl)pyridin-3-yl)acetamide framework demonstrates this through:
Table 1: Fundamental Properties of Target Compound
Property | Value | Source |
---|---|---|
CAS Registry Number | 1257553-92-6 | [1] [2] |
Molecular Formula | C₁₄H₂₁BN₂O₄ | [1] [2] |
Molecular Weight | 292.14 g/mol | [1] [2] |
IUPAC Name | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide | [2] |
Storage Recommendations | Sealed, dry, 2-8°C | [6] |
This analysis aims to comprehensively characterize:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0